Hpk1-IN-42: A Technical Guide to its Discovery and Synthesis
Hpk1-IN-42: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the discovery and synthesis of Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. Hpk1-IN-42, identified as "Compound 185" in the primary literature, demonstrates high potency with a reported IC50 of 0.24 nM[1][2]. This guide consolidates the available information on its synthesis, mechanism of action, and the experimental procedures for its evaluation.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a key negative feedback regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal[3][4]. By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to a more sustained and robust T-cell response, including enhanced cytokine production and proliferation. This makes HPK1 an attractive target for small molecule inhibitors in the field of immuno-oncology.
Discovery of Hpk1-IN-42 (Compound 185)
Hpk1-IN-42 was disclosed as "Compound 185" in the patent literature, specifically in the international patent application WO2019238067A1. This patent describes a series of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines as HPK1 inhibitors for the treatment of cancer. The discovery process likely involved the screening and optimization of this chemical scaffold to achieve high potency and selectivity for HPK1.
Physicochemical and Pharmacological Data
Quantitative data for Hpk1-IN-42 (Compound 185) is summarized below. The primary reported activity is its high potency in inhibiting HPK1.
| Parameter | Value | Source |
| Compound Name | Hpk1-IN-42 (Compound 185) | MedChemExpress |
| Molecular Formula | C23H23IN6 | Inferred from Structure |
| Molecular Weight | 522.38 g/mol | Inferred from Structure |
| IC50 (HPK1) | 0.24 nM | [1][2] |
| CAS Number | 2848684-50-2 | [1] |
Synthesis of Hpk1-IN-42 (Compound 185)
The synthesis of Hpk1-IN-42 (Compound 185) is detailed in patent WO2019238067A1. The patent states that Compound 185 was "prepared in a manner similar to that described in Example 106 step 6". The following is a detailed breakdown of the likely multi-step synthesis based on the procedures for analogous compounds in the patent document.
Experimental Protocol: Synthesis of Hpk1-IN-42
Step 1: Synthesis of Intermediate for Example 106 (e.g., a boronic ester precursor) The synthesis would begin with the preparation of a substituted phenylpiperazine boronic ester. This typically involves the reaction of a bromo-substituted phenylpiperazine with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in an appropriate solvent like dioxane.
Step 2-5: Synthesis of the Pyrrolo[2,3-b]pyridine Core (leading to the intermediate for step 6 of Example 106) The synthesis of the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl core likely involves multiple steps starting from a substituted pyridine. This would include cyclization to form the pyrrolo[2,3-b]pyridine ring system, followed by iodination at the 3-position.
Step 6: Suzuki Coupling to form the Final Product (Analogous to Example 106, Step 6) The final step is a Suzuki coupling reaction between the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl intermediate and the previously prepared phenylpiperazine boronic ester. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or a similar Pd(0) source) and a base (e.g., sodium carbonate) in a solvent mixture such as dioxane and water, with heating.
Final Product Isolation: Following the reaction, the mixture is worked up by extraction and purified using column chromatography to yield the final product, Hpk1-IN-42 (Compound 185). The patent provides basic characterization data for Compound 185: 1H NMR (300 MHz, DMSO-d6) δ 12.21 (s, 1 H) , 8.56 (s, 1 H) , 8.47 (s, 1 H) , 8.15 (s, 1 H).
Biological Evaluation
Experimental Protocol: HPK1 Kinase Inhibition Assay
The inhibitory activity of Hpk1-IN-42 against HPK1 was likely determined using a biochemical kinase assay. While the specific protocol for Compound 185 is not detailed in the provided search results, a general and representative protocol for evaluating HPK1 inhibitors is described in related literature. This often involves a time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar assay format.
General Protocol:
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Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains recombinant HPK1 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a buffered solution.
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Compound Addition: Hpk1-IN-42 is serially diluted and added to the reaction wells.
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Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period to allow for enzymatic phosphorylation of the substrate.
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Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a TR-FRET assay, this involves adding a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. The FRET signal is then measured using a suitable plate reader.
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Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
HPK1 Negative Feedback Loop in T-Cell Receptor Signaling
The following diagram illustrates the negative regulatory role of HPK1 in the TCR signaling pathway. Inhibition of HPK1 by Hpk1-IN-42 blocks this negative feedback, leading to enhanced T-cell activation.
Caption: Negative regulation of TCR signaling by HPK1 and its inhibition by Hpk1-IN-42.
Experimental Workflow for Hpk1-IN-42 Synthesis
The logical workflow for the synthesis of Hpk1-IN-42 is depicted below, based on the likely synthetic route described in the patent literature.
Caption: General synthetic workflow for Hpk1-IN-42 (Compound 185).
